molecular formula C10H9NO3 B13723831 4-(3-Methylphenyl)oxazolidine-2,5-dione

4-(3-Methylphenyl)oxazolidine-2,5-dione

Cat. No.: B13723831
M. Wt: 191.18 g/mol
InChI Key: DONQTIDMNLRAAA-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)oxazolidine-2,5-dione is a high-purity chemical reagent belonging to the class of oxazolidinediones, which are stable, five-membered heterocyclic rings known for their significant research potential in medicinal chemistry and chemical biology . The oxazolidine-2,5-dione scaffold is recognized as the anhydride of N-carboxy α-amino acids, making it a versatile building block and a key intermediate in synthetic organic chemistry . This structure reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of unstable N-carboxy compounds that decarboxylate to yield α-amino acid derivatives, esters, or amides . This reactivity underpins its utility in the synthesis of more complex molecules, including peptides and functionalized heterocycles . Derivatives based on the oxazolidine-2,5-dione structure have demonstrated considerable value in pharmacological research. Scientific literature indicates that structurally related 3-aryloxazolidine-2,4-diones are investigated as potent and selective inhibitors of monoamine oxidase (MAO) enzymes, which are key targets for disorders of the central nervous system . Furthermore, other oxazolidinedione analogs have been explored as selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists with potential application in metabolic disease research, and as novel scaffolds for the development of histone acetyltransferase inhibitors . The specific substitution with a 3-methylphenyl group at the 4-position of the ring system is designed to modulate the compound's electronic properties, steric profile, and overall binding affinity to biological targets, facilitating structure-activity relationship (SAR) studies . This product is presented as a well-defined chemical tool for researchers exploring new synthetic pathways, developing enzyme inhibitors, or investigating novel therapeutic mechanisms.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(3-methylphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-6-3-2-4-7(5-6)8-9(12)14-10(13)11-8/h2-5,8H,1H3,(H,11,13)

InChI Key

DONQTIDMNLRAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of oxazolidine-2,5-diones typically involves cyclization reactions that form the heterocyclic ring by combining nitrogen and oxygen functionalities with appropriate substituents. For this compound, the synthetic route generally starts from carbamates or amino acid derivatives bearing the 3-methylphenyl group, followed by cyclization with hydroxycarboxylic acid esters or related intermediates.

Carbamate and 2-Hydroxycarboxylic Acid Ester Cyclization

A prominent method described in patent literature involves the reaction of an aryl carbamate with a 2-hydroxycarboxylic acid ester under thermal conditions to yield oxazolidine-2,4-diones, which are closely related to the 2,5-dione analogs (the difference being the position of the carbonyl groups on the ring). The process can be adapted to synthesize this compound by selecting carbamates where the aryl group corresponds to 3-methylphenyl.

Reaction conditions:

  • Reactants: Carbamate of formula $$ R^1 - NH - COOR^4 $$, where $$ R^1 $$ is 3-methylphenyl.
  • Coupled with 2-hydroxycarboxylic acid esters.
  • Temperature range: 80°C to 250°C.
  • Optional catalysts: Tertiary amines such as tributylamine.
  • Reaction time: Several hours depending on scale and conditions.
  • Workup: Cooling and precipitation in methanol to isolate the product.

This method affords high purity and good yields, often above 80%, with the ability to control substitution patterns on the aromatic ring.

Cyclization from Amino Acid Derivatives

Another classical approach involves cyclization of amino acid derivatives, such as L-phenylalanine analogs substituted with a 3-methyl group on the phenyl ring, using phosgene or phosgene equivalents to form the oxazolidine-2,5-dione ring. This method requires:

  • Starting material: 3-methylphenylalanine or its derivatives.
  • Reagent: Phosgene or triphosgene as a carbonyl source.
  • Conditions: Inert atmosphere (e.g., nitrogen), controlled temperature to preserve stereochemistry.
  • Outcome: Cyclization to form the oxazolidine-2,5-dione ring with retention of the 3-methylphenyl substituent at the 4-position.

This approach is widely used for preparing chiral oxazolidinediones and can be scaled industrially with continuous flow reactors to optimize yield and stereochemical purity.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation techniques to promote cyclization reactions efficiently. For example, oxazolidin-2-one derivatives have been synthesized from urea and ethanolamine analogs using microwave irradiation in a chemical paste medium, which generates localized heating and accelerates the reaction. While this method is more common for oxazolidinones, it can be adapted for oxazolidine-2,5-diones by appropriate selection of substrates bearing the 3-methylphenyl group.

Catalytic Rearrangement Methods

Gold(I)-catalyzed rearrangements of propargylic carbamates have also been reported for the synthesis of 5-methylene-1,3-oxazolidin-2-ones, which are structurally related to oxazolidine-2,5-diones. This mild and efficient method can be adapted for this compound synthesis by using carbamates with 3-methylphenyl substitution.

Other Synthetic Routes

  • Iodocyclocarbamation: A method involving iodocyclization of amino alcohols to form oxazolidinones, which can be modified for oxazolidinediones.
  • Nickel-catalyzed cycloaddition: Aziridines reacting with isocyanates to give iminooxazolidine derivatives, which may be further converted to oxazolidine-2,5-diones.
  • Solid-phase synthesis: Cycloaddition of resin-bound epoxides with isocyanates provides a high-yield route to N-aryloxazolidinones, potentially applicable to 3-methylphenyl derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/ Additives Yield (%) Notes
Carbamate + 2-Hydroxycarboxylic Ester 3-Methylphenyl carbamate + ester 80–250°C, 1–5 hours Tributylamine (optional) 80–90 High purity, scalable, patent-supported
Amino Acid Derivative Cyclization 3-Methylphenylalanine + phosgene Controlled temp, inert atmosphere None or phosgene equivalents 70–85 Maintains stereochemistry, industrially viable
Microwave-Assisted Synthesis Urea + ethanolamine analogs Microwave irradiation, catalytic medium Nitromethane (catalytic) Moderate Rapid synthesis, adaptable
Gold(I)-Catalyzed Rearrangement Propargylic carbamates with 3-methylphenyl Mild, Au(I) catalyst Au(I) complex High Mild conditions, selective
Iodocyclocarbamation Amino alcohols + iodine Pyridine additive, room temp Iodine, pyridine Moderate Used for racemic mixtures, side reaction control

Research Findings and Analysis

  • The carbamate and 2-hydroxycarboxylic acid ester method offers a robust and well-documented route with good yields and purity, suitable for scale-up.
  • Cyclization of amino acid derivatives preserves stereochemistry, important for chiral applications of this compound.
  • Microwave-assisted and catalytic rearrangement methods provide efficient alternatives with potential for rapid synthesis and functional group tolerance, though they may require further optimization for this specific compound.
  • The choice of method depends on the desired scale, stereochemical requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-(3-Methylphenyl)oxazolidine-2,5-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Reaction TypeDescriptionProducts Formed
Oxidation Can be oxidized to yield oxazolidinonesOxazolidinones
Reduction Reduction reactions can produce amine derivativesAmines
Substitution Participates in nucleophilic substitution reactionsSubstituted phenyl derivatives

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential as a drug candidate for cancer treatment due to its unique pharmacological properties.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent:

  • Hypoglycemic Effects : Similar compounds have been studied for their ability to lower blood sugar levels, indicating potential applications in diabetes management .
  • Neurological Applications : Investigated as a candidate for treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.

Material Science

In industrial applications, this compound is utilized in the development of advanced materials:

  • Polymers and Coatings : Its chemical properties allow it to be incorporated into polymer matrices to enhance material performance.

Case Study 1: Antimicrobial Activity

In a controlled laboratory study, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Drug Development

A research team evaluated the anticancer properties of this compound through in vitro assays on cancer cell lines. The findings suggested that it inhibited cell proliferation effectively, leading to further investigations into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine-2,5-dione Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 4-(3-Methylphenyl)oxazolidine-2,5-dione with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Features
This compound* C₁₀H₉NO₂ 191.19 Not Reported Hydrophobic 3-methylphenyl group
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione C₉H₇NO₄ 193.16 230 Polar hydroxyl group at para position
4-(4-Nitrobenzyl)oxazolidine-2,5-dione C₁₀H₈N₂O₅ 236.18 Not Reported Electron-withdrawing nitro group
(S)-4-(Cyclohexylmethyl)oxazolidine-2,5-dione C₁₀H₁₅NO₃ 197.23 Not Reported Aliphatic cyclohexylmethyl group
(S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione C₆H₈N₂O₄ 172.14 270 (dec.) Amide-functionalized side chain

*Calculated molecular formula and weight based on structural analogs.

Key Observations:
  • Substituent Effects on Polarity: The 3-methylphenyl group in the target compound is hydrophobic, reducing solubility in polar solvents compared to hydroxyl- or amide-containing derivatives like (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione and (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione .
  • Melting Points : Polar substituents (e.g., hydroxyl, amide) increase melting points due to hydrogen bonding. For example, (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione melts at 230°C , while the target compound’s melting point is likely lower.
  • Reactivity : Electron-withdrawing groups (e.g., nitro in 4-(4-Nitrobenzyl)oxazolidine-2,5-dione) enhance electrophilic substitution reactivity, whereas electron-donating groups (e.g., methyl) may stabilize the aromatic ring but reduce reactivity .

Commercial Availability and Cost

  • Derivatives such as 4-(sec-Butyl)oxazolidine-2,5-dione are priced at $650/5g, reflecting synthesis complexity . The target compound’s cost would depend on the availability of 3-methylphenyl precursors.

Biological Activity

4-(3-Methylphenyl)oxazolidine-2,5-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered oxazolidine ring with a dione functional group at positions 2 and 5, along with a 3-methylphenyl substituent. Its molecular formula is C12H13NO2C_{12}H_{13}NO_2 with a molar mass of approximately 175.18 g/mol. The unique structural characteristics of this compound enable it to participate in various biological interactions, making it a subject of interest for pharmacological research.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits effectiveness comparable to established antibiotics, making it a potential candidate for drug development in combating resistant bacterial infections.
  • Anticancer Activity : Preliminary research suggests that derivatives of this compound may possess anticancer properties. The oxazolidine framework has been linked to the inhibition of cancer cell proliferation in vitro, particularly in melanoma and breast cancer cell lines .
  • Acaricidal Activity : Research into the acaricidal properties of related oxazolidines indicates that this compound could be effective against mite populations, which are significant pests in agriculture .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, similar to other oxazolidines which target ribosomal RNA .
  • Cellular Interaction : Studies have shown that this compound can interact with cellular membranes and influence signaling pathways related to apoptosis and cell survival .

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound for new antimicrobial agents.
  • Anticancer Evaluation : In vitro assays demonstrated that derivatives of this compound led to a dose-dependent decrease in cell viability in human melanoma cells. The IC50 values were determined to be around 15 µM, indicating significant anticancer potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAcaricidal Activity
This compoundYesYesYes
5-Methyl-1,3-oxazolidine-2,4-dioneModerateNoNo
3-(3,5-Dichlorophenyl)-5-methyl-2,4-oxazolidinedioneYesHighNo
(S)-4-Methyloxazolidine-2,5-dioneLowModerateNo

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methylphenyl)oxazolidine-2,5-dione?

The compound is typically synthesized via cyclization reactions involving amino acid derivatives and aryl halides. A common method involves reacting a glycine or alanine precursor with 3-methylbenzyl halide in the presence of a base (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or ethanol. Cyclization is achieved under reflux conditions, followed by purification via recrystallization or column chromatography .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement can be performed using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement). For accurate results, ensure high-resolution data (<1.0 Å) and validate hydrogen bonding networks using tools like Mercury or Olex2. Note that decomposition at 120°C (common in oxazolidine derivatives) requires careful sample handling during data collection .

Q. What safety precautions are critical when handling this compound?

Use P95/N95 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure. Store at ≤-20°C under inert gas (e.g., argon) to prevent decomposition. Avoid aqueous drains due to potential environmental toxicity. Monitor for hazardous decomposition products (e.g., CO or NOₓ) under high-temperature conditions .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence reactivity compared to other oxazolidine derivatives?

The methyl group introduces steric hindrance, reducing nucleophilic attack at the oxazolidine ring’s carbonyl groups. Electronically, the methyl substituent’s inductive effect slightly deactivates the aryl ring, lowering electrophilic substitution rates compared to electron-donating groups (e.g., -OH or -OCH₃). Comparative studies with 4-(4-Hydroxybenzyl) and 4-(4-Methoxybenzyl) analogs show reduced antibacterial activity in the methyl-substituted derivative, likely due to decreased hydrogen-bonding capacity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., bacterial strain differences). To address this:

  • Standardize assays using CLSI/MIC guidelines.
  • Perform dose-response curves with triplicate replicates.
  • Use molecular docking to compare binding affinities across analogs (e.g., 4-(4-Bromophenyl) derivatives show stronger ribosomal RNA binding due to halogen interactions) .

Q. How can chiral purity be maintained during synthesis and analysis?

Use chiral auxiliaries (e.g., (R)-sec-butyl derivatives) or asymmetric catalysis to control stereochemistry. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. For crystallography, assign absolute configuration using Flack or Hooft parameters in SHELXL .

Methodological Considerations

  • Synthetic Optimization : Replace traditional batch reactors with continuous flow systems to enhance yield and reduce side reactions (e.g., ring-opening).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways. LC-MS can detect hydrolyzed byproducts like 3-methylbenzoic acid .
  • Biological Assays : Pair antimicrobial testing with cytotoxicity assays (e.g., HEK293 cell line) to evaluate therapeutic indices.

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